Trichlorocyclopentadiene
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Overview
Description
Trichlorocyclopentadiene is a chemical compound with the molecular formula C5H3Cl3 . It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorocyclopentadiene can be synthesized through the chlorination of cyclopentadiene. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron chloride, under controlled temperature and pressure conditions. The reaction proceeds as follows:
C5H6+3Cl2→C5H3Cl3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas and the exothermic nature of the reaction. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trichlorocyclopentadiene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: this compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to form cyclopentadiene derivatives with fewer chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted cyclopentadiene derivatives.
Oxidation Reactions: Products include cyclopentadienone and other oxidized derivatives.
Reduction Reactions: Products include partially or fully dechlorinated cyclopentadiene derivatives
Scientific Research Applications
Trichlorocyclopentadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are being conducted to investigate its potential therapeutic applications, including its use as a building block for drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of trichlorocyclopentadiene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
Chlorocyclopentadiene: A derivative with fewer chlorine atoms.
Dichlorocyclopentadiene: A derivative with two chlorine atoms.
Tetrachlorocyclopentadiene: A derivative with four chlorine atoms.
Comparison: Trichlorocyclopentadiene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for various applications. Its three chlorine atoms provide a unique electronic environment that influences its chemical behavior and interactions .
Properties
CAS No. |
958812-22-1 |
---|---|
Molecular Formula |
C5H3Cl3 |
Molecular Weight |
169.43 g/mol |
IUPAC Name |
1,2,3-trichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H3Cl3/c6-3-1-2-4(7)5(3)8/h1H,2H2 |
InChI Key |
XNDOHPGHNCJWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
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